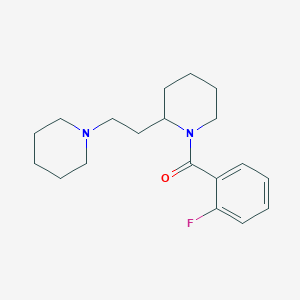![molecular formula C22H27ClN2O3 B11388369 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11388369.png)
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: 4-methoxybenzyl chloride and the chlorophenoxy intermediate.
Reaction Conditions: This step often involves a nucleophilic substitution reaction, using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Formation of the Piperidine Derivative
Starting Materials: Piperidine and the intermediate from the previous step.
Reaction Conditions: The reaction is typically conducted under reflux in an organic solvent such as toluene or ethanol.
Final Acetamide Formation
Starting Materials: The piperidine derivative and an acylating agent like acetic anhydride.
Reaction Conditions: This step is usually performed under mild heating with a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves several steps:
-
Formation of the Chlorophenoxy Intermediate
Starting Materials: 2-chlorophenol and an appropriate acylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methoxy group to a carboxylic acid or aldehyde.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction of the acetamide group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often conducted in polar aprotic solvents.
Products: Substitution of the chlorophenoxy group with the nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features indicate potential activity as an analgesic, anti-inflammatory, or neuroprotective agent.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with receptors or enzymes, modulating their activity. For instance, the piperidine ring might bind to neurotransmitter receptors, while the chlorophenoxy and methoxyphenyl groups could enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chlorophenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 2-(2-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of both a methoxyphenyl group and a piperidine ring could enhance its pharmacokinetic properties, such as solubility and membrane permeability, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C22H27ClN2O3 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-18-11-9-17(10-12-18)20(25-13-5-2-6-14-25)15-24-22(26)16-28-21-8-4-3-7-19(21)23/h3-4,7-12,20H,2,5-6,13-16H2,1H3,(H,24,26) |
Clé InChI |
DAUHHWCURQICCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2Cl)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetamidophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11388287.png)

![N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11388299.png)

![4-butyl-6-chloro-9-(3,4-dimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11388312.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11388316.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11388318.png)
![methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11388324.png)
![1-(3,4-dimethylphenyl)-3-methyl-6-(pyridin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11388332.png)
![2-(benzylsulfonyl)-5-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11388334.png)
![N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11388339.png)

![2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11388351.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388361.png)
